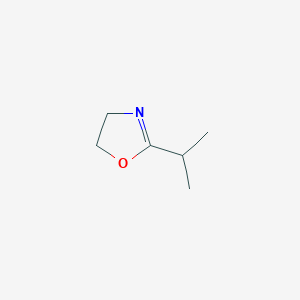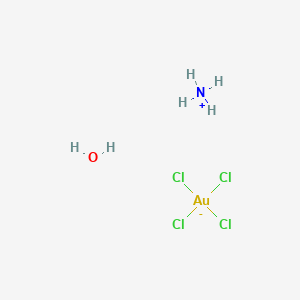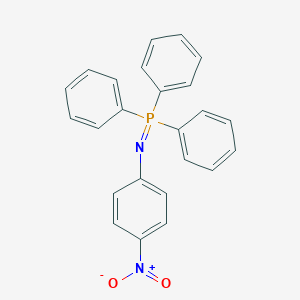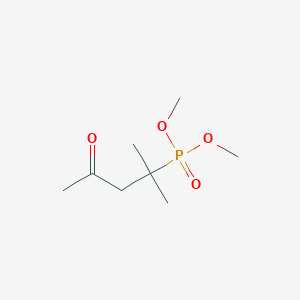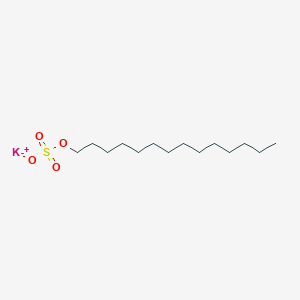
Potassium tetradecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tetradecyl sulphate (KTS) is a synthetic anionic surfactant with a molecular formula of C14H29NaO4S. It is commonly used in various scientific research applications such as in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions.
Applications De Recherche Scientifique
Potassium tetradecyl sulphate has various scientific research applications. It is widely used in the synthesis of nanoparticles due to its excellent emulsifying properties. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate has also been used as a surfactant in electrochemical sensors, where it can improve the sensitivity and selectivity of the sensor. Additionally, Potassium tetradecyl sulphate has been used as a stabilizing agent in emulsions, where it can prevent the separation of the emulsion and improve its stability.
Mécanisme D'action
Potassium tetradecyl sulphate acts as a surfactant, meaning it reduces the surface tension between two immiscible phases, such as oil and water. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. When Potassium tetradecyl sulphate is added to an emulsion, it forms a monolayer at the interface between the oil and water phases. This monolayer reduces the surface tension, allowing the two phases to mix more easily.
Effets Biochimiques Et Physiologiques
Potassium tetradecyl sulphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it should be handled with care as it can cause skin and eye irritation. Potassium tetradecyl sulphate has been shown to have no significant effect on blood glucose levels or liver function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium tetradecyl sulphate has several advantages for use in lab experiments. It is a cost-effective and widely available surfactant. Potassium tetradecyl sulphate can stabilize nanoparticles and prevent their aggregation, leading to uniform particle size and shape. Potassium tetradecyl sulphate can also improve the sensitivity and selectivity of electrochemical sensors. However, Potassium tetradecyl sulphate has some limitations. It is not suitable for use in acidic or alkaline environments as it can hydrolyze. Potassium tetradecyl sulphate can also denature proteins, making it unsuitable for some applications.
Orientations Futures
There are several future directions for Potassium tetradecyl sulphate research. One area of interest is the synthesis of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery applications. Potassium tetradecyl sulphate-coated nanoparticles have been shown to have improved stability and biocompatibility compared to other surfactant-coated nanoparticles. Another area of interest is the development of Potassium tetradecyl sulphate-based electrochemical sensors for detecting biomolecules such as glucose and cholesterol. Potassium tetradecyl sulphate has also been proposed as a potential alternative to traditional surfactants in oil recovery applications.
Conclusion:
In conclusion, potassium tetradecyl sulphate is a widely used surfactant in scientific research. It has various applications, including in the synthesis of nanoparticles, as a surfactant in electrochemical sensors, and as a stabilizing agent in emulsions. Potassium tetradecyl sulphate has a hydrophobic tail and a hydrophilic head, allowing it to interact with both oil and water. Potassium tetradecyl sulphate has several advantages, including cost-effectiveness and availability, but also has some limitations. The future of Potassium tetradecyl sulphate research includes the development of Potassium tetradecyl sulphate-coated nanoparticles for drug delivery and Potassium tetradecyl sulphate-based electrochemical sensors.
Méthodes De Synthèse
Potassium tetradecyl sulphate is synthesized by the reaction of tetradecanol with sulphur trioxide in the presence of potassium hydroxide. The reaction yields Potassium tetradecyl sulphate and water as by-products. The purity of Potassium tetradecyl sulphate can be improved by recrystallization from ethanol.
Propriétés
Numéro CAS |
13419-37-9 |
|---|---|
Nom du produit |
Potassium tetradecyl sulphate |
Formule moléculaire |
C14H29KO4S |
Poids moléculaire |
332.54 g/mol |
Nom IUPAC |
potassium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
DQFWABVCOIFBPO-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
SMILES canonique |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Autres numéros CAS |
13419-37-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
